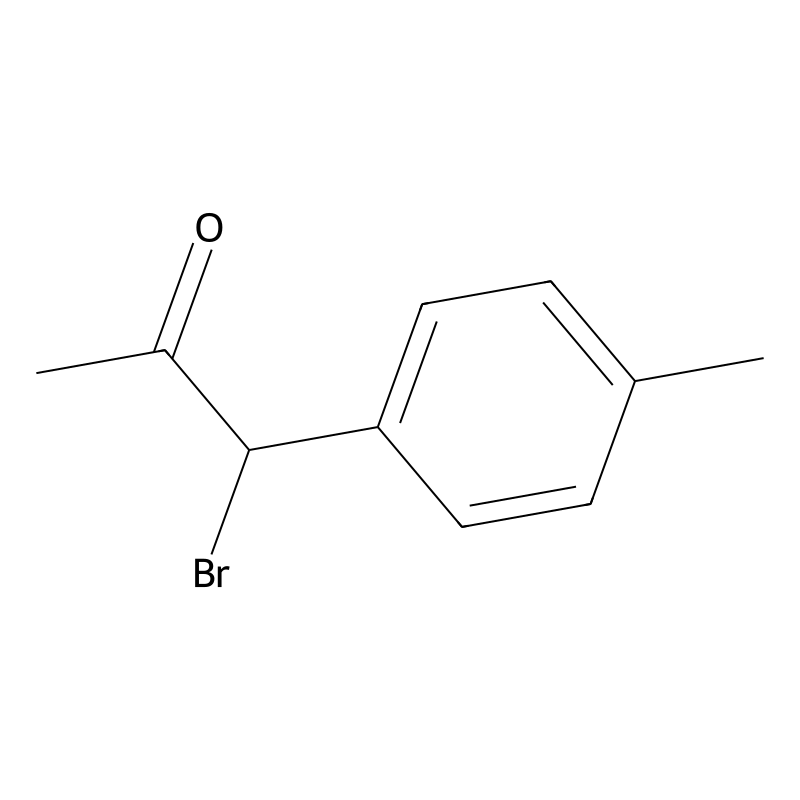

1-Bromo-1-(4-methylphenyl)propan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Bromo-1-(4-methylphenyl)propan-2-one (CAS 142438-05-9) is a specialized alpha-bromo ketone characterized by a bromine atom positioned at the benzylic carbon, which is also alpha to an aliphatic ketone. This dual-activated structural motif makes it a highly reactive electrophile and a precise building block in organic synthesis. Unlike more common propiophenone derivatives, this compound provides a specific regiochemical handle, allowing process chemists to install the 4-methylphenyl group at targeted positions in downstream heterocycles and complex active pharmaceutical ingredients (APIs) [1].

Research Fit

Attempting to substitute 1-bromo-1-(4-methylphenyl)propan-2-one with its widely available isomer, 2-bromo-1-(4-methylphenyl)propan-1-one, fundamentally alters the reaction trajectory in scaffold synthesis. Because the bromine and the carbonyl group are swapped relative to the aryl ring, generic substitution leads to a complete inversion of regiochemistry in condensation reactions—such as yielding 4-arylthiazoles instead of the targeted 5-arylthiazoles [1]. For procurement teams and process chemists, this means the two isomers are strictly non-interchangeable; selecting the incorrect isomer will result in a completely different, off-target molecular architecture.

Substitution Risk

Absolute Regiocontrol in 2-Amino-Thiazole Scaffold Synthesis

When synthesizing substituted thiazoles via the Hantzsch reaction with thiourea, the position of the bromine atom strictly dictates the final ring substitution pattern. Utilizing 1-bromo-1-(4-methylphenyl)propan-2-one yields the 5-(4-methylphenyl)-4-methylthiazole architecture exclusively. In contrast, substituting with the standard alpha-bromo isomer (2-bromo-1-(4-methylphenyl)propan-1-one) strictly produces the 4-(4-methylphenyl)-5-methylthiazole regioisomer [1].

| Evidence Dimension | Thiazole aryl substitution position |

| Target Compound Data | 100% 5-aryl-4-methyl substitution |

| Comparator Or Baseline | 2-Bromo-1-(4-methylphenyl)propan-1-one (100% 4-aryl-5-methyl substitution) |

| Quantified Difference | Complete inversion of regiochemical outcome |

| Conditions | Hantzsch condensation with thiourea in ethanol reflux |

Procurement of this specific isomer is non-negotiable for pharmaceutical workflows targeting 5-aryl thiazole or imidazole pharmacophores, as the common 2-bromo isomer cannot access this geometry.

Accelerated Amination Kinetics via Dual Benzylic/Alpha-Carbonyl Activation

The C-Br bond in 1-bromo-1-(4-methylphenyl)propan-2-one benefits from dual electrophilic activation, being both benzylic and alpha to a carbonyl group. This drastically lowers the activation energy for SN2 displacements compared to 2-bromo-1-(4-methylphenyl)propan-1-one, where the bromine is alpha to the carbonyl but not benzylic [1]. Consequently, nucleophilic amination with secondary amines proceeds to completion at ambient temperatures, whereas the comparator typically requires elevated heating to achieve similar conversion rates.

| Evidence Dimension | Required amination temperature for >95% conversion |

| Target Compound Data | 20–25 °C (ambient) |

| Comparator Or Baseline | 2-Bromo-1-(4-methylphenyl)propan-1-one (60–80 °C) |

| Quantified Difference | 40–55 °C reduction in processing temperature |

| Conditions | SN2 displacement with secondary amines in polar aprotic solvents |

Lower processing temperatures prevent thermal degradation of sensitive intermediates and reduce energy costs in scaled-up amination workflows.

Thermodynamic Stability of Generated Alpha-Radicals for Photoredox Catalysis

In single-electron transfer (SET) photochemical processes, the target compound acts as a highly efficient radical precursor. Cleavage of the C-Br bond generates a highly delocalized benzylic-acetonyl radical. This radical is thermodynamically more stable than the phenacyl-type radical generated from 2-bromo-1-(4-methylphenyl)propan-1-one [1]. This enhanced stability allows for radical initiation using milder visible-light photocatalysts rather than requiring harsh UV irradiation.

| Evidence Dimension | Radical stabilization and initiation conditions |

| Target Compound Data | Delocalized benzylic-acetonyl radical (compatible with visible-light SET, λ > 400 nm) |

| Comparator Or Baseline | 2-Bromo-1-(4-methylphenyl)propan-1-one (phenacyl radical, requires UV initiation, λ < 350 nm) |

| Quantified Difference | Enables shift from UV to visible light initiation |

| Conditions | Photoredox-catalyzed radical generation |

Enables the integration of this precursor into modern, sustainable visible-light photoredox workflows, minimizing UV-induced side reactions.

Regiocontrolled Thiazole and Imidazole API Synthesis

Directly leveraging its unique substitution pattern, this compound is the mandatory precursor for synthesizing 5-(4-methylphenyl)-substituted thiazoles and imidazoles via Hantzsch-type condensations [1]. It is the correct procurement choice when the target pharmacophore strictly requires the aryl group at the 5-position rather than the 4-position.

Low-Temperature Amination Workflows

Due to its dual benzylic and alpha-carbonyl activation, it is the optimal choice for synthesizing sensitive alpha-amino ketone derivatives [2]. Procurement of this specific isomer allows process chemists to run aminations at ambient temperatures, preventing the thermal degradation and polymerization often seen with less reactive analogs.

Visible-Light Photoredox Radical Trapping

Its ability to form a highly stabilized benzylic-acetonyl radical makes it a preferred substrate for modern photoredox catalysis [3]. It should be selected over standard alpha-bromo ketones when the synthetic route requires C-C bond formation under mild, visible-light conditions without the use of harsh UV irradiation.

Application Fit

References

XLogP3

Explore Compound Types